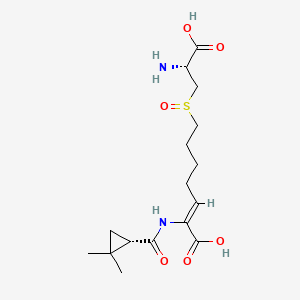
Cilastatin Sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cilastatin Sulfoxide is a derivative of Cilastatin, a compound known for its role as a renal dehydropeptidase inhibitor. Cilastatin is commonly used in combination with the antibiotic imipenem to prevent its degradation by renal enzymes, thereby enhancing its antibacterial efficacy . This compound, like its parent compound, is of interest in various scientific and medical fields due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cilastatin Sulfoxide typically involves the oxidation of Cilastatin. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Cilastatin Sulfoxide undergoes various chemical reactions, including:
Oxidation: Conversion of Cilastatin to this compound using oxidizing agents.
Reduction: Reduction of this compound back to Cilastatin using reducing agents like sodium borohydride.
Substitution: Reactions involving the substitution of functional groups on the sulfoxide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, dichloromethane, low temperatures.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Various nucleophiles, organic solvents, and catalysts depending on the desired substitution.
Major Products
Oxidation: this compound.
Reduction: Cilastatin.
Substitution: Various substituted derivatives of this compound depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cilastatin Sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry.
Biology: Investigated for its potential role in modulating enzyme activity and as a tool for studying renal physiology.
Wirkmechanismus
Cilastatin Sulfoxide exerts its effects primarily by inhibiting renal dehydropeptidase, an enzyme responsible for the degradation of certain antibiotics like imipenem. By inhibiting this enzyme, this compound prevents the breakdown of the antibiotic, thereby prolonging its antibacterial activity. The molecular targets include the active site of renal dehydropeptidase, where this compound binds and inhibits its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cilastatin: The parent compound, known for its role in inhibiting renal dehydropeptidase.
Imipenem: An antibiotic often used in combination with Cilastatin to prevent its degradation.
Relebactam: Another compound used in combination with imipenem and Cilastatin to enhance antibacterial efficacy.
Uniqueness
Cilastatin Sulfoxide is unique due to its sulfoxide functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, Cilastatin. This functional group allows for additional chemical modifications and potential therapeutic applications that are not possible with Cilastatin alone .
Eigenschaften
Molekularformel |
C16H26N2O6S |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfinyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
InChI |
InChI=1S/C16H26N2O6S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-25(24)9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+,25?/m1/s1 |
InChI-Schlüssel |
OJKHHRCFNCSSIA-BIWWWXBSSA-N |
Isomerische SMILES |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCS(=O)C[C@@H](C(=O)O)N)/C(=O)O)C |
Kanonische SMILES |
CC1(CC1C(=O)NC(=CCCCCS(=O)CC(C(=O)O)N)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


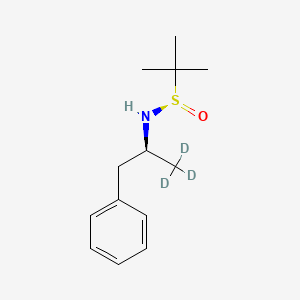
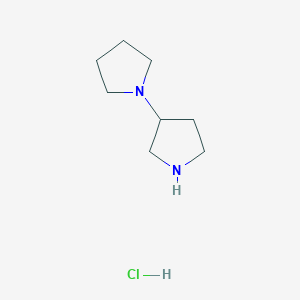
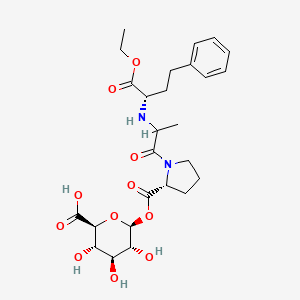
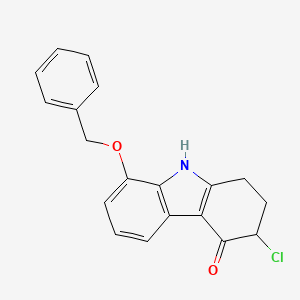
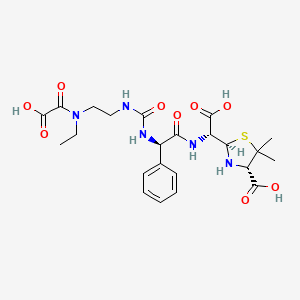
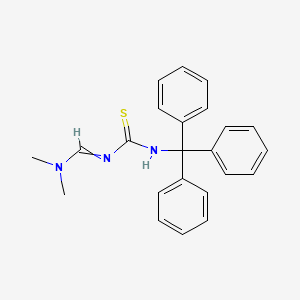
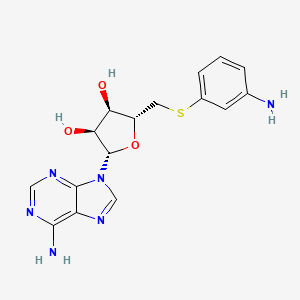
![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)

![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)
![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
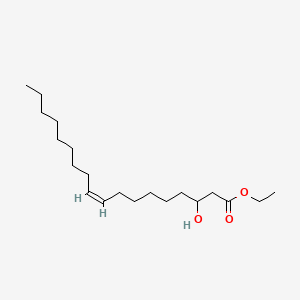
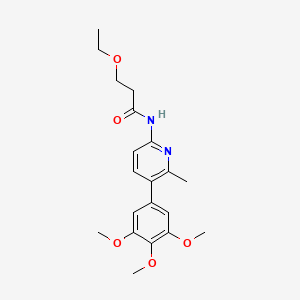
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
